molecular formula C28H47IOSi B12817761 tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane

tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane

Cat. No.: B12817761
M. Wt: 554.7 g/mol
InChI Key: HISNRFHCHAMNRT-UHFFFAOYSA-N
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Description

tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, an iodo-substituted ethyl group, and a dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:

    Formation of the Core Structure: This step involves the construction of the octahydroindenyl core, which can be achieved through cyclization reactions.

    Introduction of Functional Groups: The iodo-substituted ethyl group and the tert-butyl group are introduced through substitution reactions.

    Attachment of the Dimethylsilane Moiety: This step involves the use of silane reagents under specific conditions to attach the dimethylsilane group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving silicon-containing compounds.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialized chemicals.

Mechanism of Action

The mechanism by which tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. The dimethylsilane moiety may play a role in enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl-(3-{2-[1-(2-chloro-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane
  • tert-Butyl-(3-{2-[1-(2-bromo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane

Uniqueness

The presence of the iodo group in tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane distinguishes it from similar compounds. The iodo group can participate in unique chemical reactions, such as halogen exchange or coupling reactions, providing additional versatility in synthetic applications.

Properties

Molecular Formula

C28H47IOSi

Molecular Weight

554.7 g/mol

IUPAC Name

tert-butyl-[3-[2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane

InChI

InChI=1S/C28H47IOSi/c1-20-11-14-24(30-31(7,8)27(3,4)5)18-23(20)13-12-22-10-9-17-28(6)25(21(2)19-29)15-16-26(22)28/h12-13,21,24-26H,1,9-11,14-19H2,2-8H3

InChI Key

HISNRFHCHAMNRT-UHFFFAOYSA-N

Canonical SMILES

CC(CI)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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